molecular formula C12H15FN4O3 B3015011 N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034360-50-2

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B3015011
CAS No.: 2034360-50-2
M. Wt: 282.275
InChI Key: LOPAKYMDRGLDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide: is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluoropyrimidine moiety, which is known for its potential biological activity. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired therapeutic effects. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is unique due to its specific combination of a fluoropyrimidine moiety and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPAKYMDRGLDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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